molecular formula C21H20N6O2S B6073247 2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide

2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B6073247
M. Wt: 420.5 g/mol
InChI Key: NNDJZZYTLLKUEF-UHFFFAOYSA-N
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Description

2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Scientific Research Applications

    Medicinal Chemistry: It is being explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme inhibition and receptor binding.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or proteases involved in cancer cell proliferation.

    Pathways Involved: By inhibiting these targets, the compound can disrupt signaling pathways critical for cell growth and survival, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(phenyl)acetamide: Similar structure but lacks the 2-methyl group on the phenyl ring.

    2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group at the 4-position of the phenyl ring.

Uniqueness

The presence of the 2-methyl group on the phenyl ring in 2-(4-methyl-5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide may enhance its binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

2-[4-methyl-5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-13-7-3-5-9-15(13)23-19(28)11-18-25-26-21(27(18)2)30-12-17-22-16-10-6-4-8-14(16)20(29)24-17/h3-10H,11-12H2,1-2H3,(H,23,28)(H,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDJZZYTLLKUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NN=C(N2C)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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